Diisooctyl sebacate

Description

Properties

IUPAC Name |

bis(6-methylheptyl) decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50O4/c1-23(2)17-11-9-15-21-29-25(27)19-13-7-5-6-8-14-20-26(28)30-22-16-10-12-18-24(3)4/h23-24H,5-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYAVGUHWPLBGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOC(=O)CCCCCCCCC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067287 | |

| Record name | Diisooctyl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27214-90-0 | |

| Record name | Diisooctyl sebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214900 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decanedioic acid, 1,10-diisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisooctyl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisooctyl sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.925 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOOCTYL SEBACATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD1TEK0P5Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

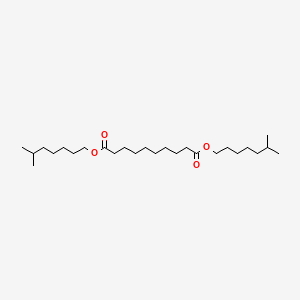

Diisooctyl sebacate chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of diisooctyl sebacate, a versatile diester with significant applications across various scientific and industrial fields. Below, you will find its chemical identity, physicochemical properties, a representative synthesis protocol, and a structural diagram.

Chemical Identity

-

Synonyms: this compound, Decanedioic acid, diisooctyl ester, Sebacic acid, diisooctyl ester[1][3][4][5]

Physicochemical Properties

This compound is a colorless to light yellow, oily liquid known for its excellent performance as a plasticizer, particularly at low temperatures.[7][8] It is valued for its high thermal stability, low volatility, and good compatibility with a range of polymers.[9] The following table summarizes its key quantitative properties.

| Property | Value | Unit | Source(s) |

| Molecular Weight | 426.67 | g/mol | [1][6] |

| Density | 0.91 - 0.93 | g/cm³ | [7][9][10] |

| Boiling Point | >300 (at 760 mmHg) | °C | [8] |

| 225 (at 2 mmHg) | °C | [7] | |

| Flash Point | >210 | °C | [9] |

Experimental Protocol: Synthesis of this compound

The following protocol describes a general method for the synthesis of this compound via the esterification of sebacic acid and isooctanol (specifically 6-methylheptanol, based on the IUPAC name). This method is adapted from established industrial preparation processes for dioctyl esters.[11][12]

Materials:

-

Sebacic acid

-

Isooctanol (e.g., 2-ethylhexanol or 6-methylheptanol)

-

Catalyst (e.g., stannous oxide or an acid catalyst like sulfuric acid)

-

Alkaline solution (e.g., sodium hydroxide solution) for neutralization

-

Activated carbon for purification

-

Nitrogen gas supply

Equipment:

-

Four-necked flask

-

Thermometer

-

Reflux water separator (e.g., Dean-Stark apparatus)

-

Mechanical stirrer

-

Heating mantle

-

Vacuum distillation setup

-

Filtration apparatus

Procedure:

-

Reaction Setup: Charge the four-necked flask with sebacic acid, isooctanol, and the catalyst. The molar ratio of alcohol to acid is typically in excess to drive the reaction to completion.

-

Esterification: Begin stirring the mixture and purge the system with nitrogen gas. Heat the flask to a reaction temperature between 200°C and 230°C.[11][12] The water produced during the esterification reaction is continuously removed via the reflux water separator.

-

Reaction Monitoring: Monitor the progress of the reaction by measuring the amount of water collected or by analyzing samples for the acid value. The reaction is considered complete when the acid value drops to a specified low level.

-

Neutralization: Once the reaction is complete, cool the mixture to approximately 90°C. Add an alkaline solution to neutralize the remaining acidic catalyst and any unreacted sebacic acid.[11][12]

-

Washing and Separation: Wash the organic layer with water to remove the salt formed during neutralization. Allow the layers to separate and then remove the aqueous layer.

-

Purification:

-

Final Filtration: Filter the mixture to remove the activated carbon and any other solid impurities, yielding the final purified this compound product.

Visualization of Chemical Structure

The chemical structure of this compound features a central ten-carbon dicarboxylic acid (sebacic acid) backbone. Each of the two carboxylic acid groups is esterified with an isooctyl alcohol, specifically a 6-methylheptyl group.

Chemical structure of this compound.

References

- 1. This compound | C26H50O4 | CID 117949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Di-n-octyl Sebacate - 95% prefix CAS No. 27214-90-0 | Aladdin Scientific [mgt-en248.env.aladdin-e.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound, 27214-90-0 [thegoodscentscompany.com]

- 5. Decanedioic acid, diisooctyl ester [webbook.nist.gov]

- 6. Dioctyl sebacate [webbook.nist.gov]

- 7. This compound | 27214-90-0 [chemicalbook.com]

- 8. eastharbourgroup.com [eastharbourgroup.com]

- 9. Dioctyl sebacate/DOS Features and Applications [wsdchemical.com]

- 10. What is this compound - Properties & Specifications [histry-chem.com]

- 11. Preparation method of rubber plasticizer dioctyl sebacate - Eureka | Patsnap [eureka.patsnap.com]

- 12. CN104592015A - Preparation method of rubber plasticizer dioctyl sebacate - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Properties of Diisooctyl Sebacate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl sebacate (CAS No. 27214-90-0), a diester of sebacic acid and isooctyl alcohol, is a versatile compound with significant applications across various industries, including as a plasticizer, emollient, and solvent. Its physical properties are critical to its functionality and performance in diverse formulations. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, supported by experimental methodologies and structured data presentation for ease of reference and comparison.

Core Physical Properties

The physical properties of this compound are summarized in the tables below. These values represent a synthesis of data from various technical sources. It is important to note that some variations may exist due to different measurement conditions and purities of the substance.

General and Thermal Properties

| Property | Value | Units | Notes |

| Molecular Formula | C₂₆H₅₀O₄ | - | |

| Molecular Weight | 426.67 | g/mol | |

| Appearance | Colorless to light yellow, oily liquid | - | |

| Boiling Point | 225 | °C | at 2 mmHg |

| ~435-436 | °C | at 760 mmHg (for dioctyl sebacate) | |

| Melting Point | Not available | °C | |

| Flash Point | 215 | °C |

Density and Optical Properties

| Property | Value | Units | Conditions |

| Density | 0.91 | g/cm³ | at 20°C |

| 0.913 - 0.917 | g/cm³ | at 20°C | |

| 0.914 | g/mL | at 25°C | |

| Refractive Index | 1.454 | - | at 20°C |

| 1.450 - 1.455 | - | at 20°C | |

| 1.449 - 1.451 | - | at 25°C |

Viscosity

| Temperature | Viscosity | Units |

| 20°C | 21 - 25 | mm²/s (cSt) |

| 25°C | 25 | cP |

| 40°C | 9.5 - 13.5 | mm²/s (cSt) |

| 100°C | 3.20 | mm²/s (cSt) |

Solubility

The solubility of this compound is a key factor in its application as a solvent and in formulations.

| Solvent | Solubility | Notes |

| Water | 5.149 x 10⁻⁶ (estimated) | mg/L at 25°C |

| Alcohol (general) | Soluble | |

| Ethanol | Soluble | Quantitative data not readily available. |

| Methanol | Soluble | Quantitative data not readily available. |

| Acetone | Soluble | Quantitative data not readily available. |

| Toluene | Soluble | Quantitative data not readily available. |

| Hydrocarbons | Soluble | |

| Ketones | Soluble | |

| Esters | Soluble | |

| Chlorinated Hydrocarbons | Soluble |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this compound are based on established standards, such as those from ASTM International.

Viscosity Measurement (Generalized Protocol based on ASTM D445/D2196)

The viscosity of this compound can be determined using a rotational viscometer.

Objective: To measure the dynamic viscosity of this compound at a specified temperature.

Apparatus:

-

Rotational viscometer with appropriate spindle

-

Temperature-controlled water bath or chamber

-

Calibrated thermometer

-

Beaker

Procedure:

-

Temperature Control: Set the water bath or temperature chamber to the desired temperature (e.g., 20°C, 40°C, or 100°C) and allow it to equilibrate.

-

Sample Preparation: Place a sufficient amount of this compound into a beaker and allow it to reach thermal equilibrium within the temperature-controlled environment.

-

Viscometer Setup: Select a spindle and rotational speed appropriate for the expected viscosity of the sample.

-

Measurement: Immerse the spindle into the this compound to the marked level. Start the viscometer and allow the reading to stabilize.

-

Data Recording: Record the viscosity reading from the instrument.

-

Replicates: Perform multiple readings to ensure accuracy and calculate the average viscosity.

Refractive Index Measurement (Generalized Protocol based on ASTM D1218/D1747)

The refractive index of this compound can be measured using a refractometer.

Objective: To determine the refractive index of this compound at a specified temperature.

Apparatus:

-

Abbe refractometer or a digital refractometer

-

Constant temperature bath

-

Light source (typically a sodium lamp, 589 nm)

-

Lens tissue

-

Solvent for cleaning (e.g., ethanol or acetone)

Procedure:

-

Calibration: Calibrate the refractometer using a standard of known refractive index.

-

Temperature Control: Circulate water from the constant temperature bath through the refractometer prisms to bring them to the desired temperature (e.g., 20°C or 25°C).

-

Sample Application: Place a few drops of this compound onto the surface of the lower prism.

-

Measurement: Close the prisms and allow a few minutes for the sample to reach the prism temperature. Adjust the instrument to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

-

Data Recording: Read the refractive index from the instrument's scale.

-

Cleaning: Clean the prism surfaces thoroughly with a suitable solvent and lens tissue after each measurement.

Visualizations

Relationship between Molecular Structure and Physical Properties

Synthesis of Diisooctyl Sebacate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisooctyl sebacate (DIOS) is a high-performance diester renowned for its excellent low-temperature properties, high viscosity index, and good thermal stability. These characteristics make it a valuable component in a variety of applications, including as a plasticizer for polymers like PVC, a base oil for synthetic lubricants, and in cosmetic formulations. This technical guide provides an in-depth overview of the synthesis of this compound from sebacic acid and isooctyl alcohol. It details both conventional chemical esterification and emerging enzymatic synthesis methodologies. This document includes comprehensive experimental protocols, tabulated quantitative data from various synthetic approaches, and visual representations of the reaction pathway and experimental workflow to support research and development efforts.

Introduction

This compound is the diester formed from the reaction of sebacic acid, a ten-carbon dicarboxylic acid, with isooctyl alcohol. The most common isomer of isooctyl alcohol used for this purpose is 2-ethylhexyl alcohol. The resulting ester, di(2-ethylhexyl) sebacate, is often referred to as dioctyl sebacate (DOS) in commercial literature. DIOS is valued for its plasticizing efficiency, particularly in applications requiring flexibility at low temperatures.[1][2] It is also used as a base oil for jet engine lubricants due to its favorable high- and low-temperature characteristics and biodegradability.[3] This whitepaper will explore the primary synthetic routes to produce high-purity this compound.

Synthetic Methodologies

The synthesis of this compound is primarily achieved through the direct esterification of sebacic acid with isooctyl alcohol. This reaction can be catalyzed by acids or enzymes.

Chemical Synthesis

The prevalent industrial method for producing this compound is through direct esterification at elevated temperatures using an acid catalyst.[4][5][6] This process involves heating a mixture of sebacic acid and a slight excess of isooctyl alcohol in the presence of a catalyst. The reaction is driven to completion by the continuous removal of water, a byproduct of the esterification.

Reaction Pathway:

A variety of catalysts can be employed, including titanates, stannous oxide, and sulfuric acid.[4][5] The choice of catalyst can impact reaction time, product color, and the complexity of the purification process. For instance, while sulfuric acid is effective, it can lead to side reactions and darker product coloration at high temperatures.[4][6]

Enzymatic Synthesis

An alternative, "greener" approach to DIOS synthesis is the use of enzymes, specifically lipases, as biocatalysts.[7][8] This method offers several advantages, including milder reaction conditions (lower temperatures), higher specificity, and fewer byproducts, resulting in a simpler purification process.[7][8] Immobilized lipases, such as Novozym 435, are often used to facilitate catalyst recovery and reuse.[7][9] The removal of water, for example, by using molecular sieves, is crucial for achieving high conversion rates.[7][8]

Experimental Protocols

Protocol for Chemical Synthesis using a Titanate Catalyst

This protocol is based on a representative chemical synthesis process.[5]

-

Charging the Reactor: A reaction kettle equipped with a stirrer, thermometer, and a distillation setup is charged with sebacic acid and 2-ethylhexyl alcohol. A typical mass ratio is approximately 2.45:1.0 of 2-ethylhexyl alcohol to sebacic acid.[5]

-

Heating and Catalyst Addition: The mixture is heated with stirring to 150-165°C. A titanate catalyst (e.g., isopropyl titanate) is added, with the amount being approximately 0.4% of the sebacic acid weight.[5]

-

Esterification Reaction: The temperature is further increased to 210-225°C to carry out the esterification. Water produced during the reaction is continuously removed. The reaction is monitored by measuring the acid number of the mixture. The reaction is considered complete when the acid number drops to ≤ 0.20 mgKOH/g. This typically takes 3.5 to 4 hours.[5]

-

Dealcoholysis: After the reaction, excess 2-ethylhexyl alcohol is removed, first by atmospheric distillation and then under vacuum.[5]

-

Neutralization and Purification: The crude product is cooled and neutralized. This is followed by reduced-pressure distillation.

-

Final Polishing: The distilled product undergoes adsorption treatment with activated carbon, followed by press filtration to yield the final high-purity this compound.[5]

Protocol for Enzymatic Synthesis using Immobilized Lipase

This protocol is representative of an enzymatic synthesis approach.[7][8]

-

Reactant Preparation: In a reaction vessel, sebacic acid and 1-octanol (as a proxy for isooctyl alcohol) are mixed, often in a solvent like toluene. A molar ratio of 1:3 (sebacic acid to alcohol) is typical.[7]

-

Catalyst and Water Removal Agent Addition: The immobilized lipase (e.g., Novozym 435, ~3% by weight of reactants) and a water adsorbent (e.g., 4 Å molecular sieves) are added to the mixture.[7]

-

Reaction: The mixture is incubated at a controlled temperature, for example, 40°C, with constant agitation for a period of 30 hours.[7]

-

Catalyst Removal: Post-reaction, the immobilized enzyme and molecular sieves are separated from the reaction mixture by filtration.

-

Solvent and Unreacted Alcohol Removal: The solvent and any unreacted alcohol are removed from the filtrate, typically by vacuum distillation.

-

Product Isolation: The remaining liquid is the this compound product, which may undergo further purification if necessary.

Quantitative Data Summary

The following tables summarize quantitative data from various reported syntheses of this compound and related compounds.

Table 1: Chemical Synthesis Conditions and Results

| Parameter | Titanate Catalyst[5] | Stannous Oxide Catalyst[4][6] |

| Reactants | Sebacic Acid, 2-Ethylhexanol | Sebacic Acid, 2-Ethylhexanol |

| Molar Ratio (Alcohol:Acid) | ~2.2:1 | Not specified |

| Catalyst | Isopropyl Titanate | Stannous Oxide |

| Catalyst Loading | ~0.42% (w/w of sebacic acid) | Not specified |

| Temperature | 215-225°C | 200-230°C |

| Reaction Time | 3.5 - 4.0 hours | Not specified |

| Final Purity | > 99.5% | Lighter color product reported |

| Yield | ~97.2% | High catalytic activity reported |

| Acid Number (Final) | < 0.07 mgKOH/g | Not specified |

Table 2: Enzymatic Synthesis Conditions and Results for Dioctyl Sebacate

| Parameter | Novozym 435 in Toluene[7] | Novozym 435 (Solvent-Free)[9] |

| Reactants | Sebacic Acid, 1-Octanol | Sebacic Acid, 1-Octanol |

| Molar Ratio (Alcohol:Acid) | 3:1 | 5:1 |

| Catalyst | Novozym 435 | Novozym 435 |

| Catalyst Loading | 0.03 g per 1 mmol acid | 5% (w/w) |

| Temperature | 40°C | 100°C |

| Reaction Time | 30 hours | 150 minutes |

| Additives | 1.5 g 4 Å Molecular Sieves | None specified |

| Conversion Rate | 93% | 100% |

Experimental Workflow Visualization

The general workflow for the chemical synthesis and purification of this compound can be visualized as follows:

References

- 1. Dioctyl sebacate/DOS Features and Applications [wsdchemical.com]

- 2. China this compound CAS 27214-90-0 factory and manufacturers | Unilong [unilongmaterial.com]

- 3. This compound | 27214-90-0 [chemicalbook.com]

- 4. Preparation method of rubber plasticizer dioctyl sebacate - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN105399625A - Preparation method for cold-resistant plasticizer dioctyl sebacate - Google Patents [patents.google.com]

- 6. CN104592015A - Preparation method of rubber plasticizer dioctyl sebacate - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. scribd.com [scribd.com]

Diisooctyl sebacate CAS number 27214-90-0

An In-depth Technical Guide to Diisooctyl Sebacate (CAS No. 27214-90-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DIOS), identified by CAS number 27214-90-0, is a diester of sebacic acid and isooctyl alcohol. It is a versatile compound with a broad range of applications stemming from its excellent properties as a plasticizer, emollient, and solvent. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications, and safety data, with a focus on its relevance to research and pharmaceutical development.

Chemical and Physical Properties

This compound is a colorless to light yellow, oily liquid.[1][2] Its key physicochemical properties are summarized in the tables below, providing essential data for its application in various formulations.

Table 1: Identification and General Properties

| Property | Value | Reference(s) |

| CAS Number | 27214-90-0 | [3][4] |

| EC Number | 248-333-2 | [4] |

| IUPAC Name | bis(6-methylheptyl) decanedioate | [4] |

| Synonyms | Decanedioic acid, diisooctyl ester; DIOS | [1][3] |

| Molecular Formula | C₂₆H₅₀O₄ | [4] |

| Molecular Weight | 426.68 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | [1][3][5] |

Table 2: Quantitative Physicochemical Data

| Property | Value | Conditions | Reference(s) |

| Boiling Point | 225 °C | at 2 mmHg | [3] |

| 428 °C (est.) | at 760 mmHg | [1] | |

| Melting Point | -48 °C | [5] | |

| Density | 0.91 - 0.917 g/cm³ | at 20°C | [3][6] |

| Flash Point | 215 °C | [3] | |

| Refractive Index | 1.450 - 1.455 | at 20°C | [6] |

| Viscosity (Kinematic) | 21 - 25 mm²/s | at 20°C | [6] |

| 9.5 - 13.5 mm²/s | at 40°C | [6] | |

| Water Solubility | Very low (slightly soluble) | [2] | |

| Solubility | Soluble in alcohol and diethyl ether | [2] | |

| Acid Value | ≤ 0.1 mg KOH/g | [6] | |

| Saponification Value | 260 - 265 mg KOH/g | [6] | |

| Diester Content | ≥ 98% | [6] |

Synthesis of this compound

The primary method for synthesizing this compound is through the Fischer esterification of sebacic acid with 2-ethylhexanol (a common isomer of isooctanol) in the presence of a catalyst.

Experimental Protocol: Catalytic Esterification

The following protocol is a generalized procedure based on common industrial synthesis methods.[7][8]

Materials:

-

Sebacic acid

-

2-Ethylhexanol

-

Catalyst (e.g., stannous oxide[7], titanate esters, or acidic ionic liquids[9])

-

Inert gas (e.g., Nitrogen)

-

Alkaline solution (e.g., lye water) for neutralization

-

Activated carbon for purification

Procedure:

-

Reaction Setup: A four-neck flask is equipped with a thermometer, a reflux water separator, and a mechanical stirrer.

-

Charging Reactants: Sebacic acid, 2-ethylhexanol, and the catalyst are added to the flask.

-

Inert Atmosphere: The system is purged with nitrogen gas to prevent oxidation.

-

Esterification: The mixture is heated to a temperature range of 200-230°C to initiate the esterification reaction. Water produced during the reaction is continuously removed via the reflux separator. The reaction progress is monitored until the desired acid number is reached.[7][8]

-

Cooling: Once the reaction is complete, the mixture is cooled to approximately 90°C.

-

Neutralization and Washing: An alkaline solution is added to neutralize any remaining acidic catalyst and unreacted sebacic acid. This is followed by water washing and separation of the aqueous layer.[7]

-

Purification: The crude dioctyl sebacate is subjected to vacuum distillation to remove excess alcohol.[7]

-

Decolorization: Activated carbon is added to the product for adsorption of colored impurities, followed by filtration to yield the final purified this compound.[7]

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Applications

DIOS's unique properties make it a valuable component in a multitude of applications, from industrial plastics to high-end cosmetics and potentially pharmaceuticals.

Industrial Applications

-

Plasticizer: DIOS is an excellent low-temperature resistant plasticizer, particularly for polyvinyl chloride (PVC), nitrocellulose, and synthetic rubbers.[2][3][10] It imparts flexibility and durability, making it suitable for cold-resistant wire and cable sheathing, films, and artificial leather.[10]

-

Lubricants: It serves as a base oil for biomass-based lubricants and can be used in lubricants for jet engines due to its high-temperature resistance and biodegradability.[3][10]

Applications in Pharmaceutical and Personal Care

-

Cosmetics: In cosmetics and personal care products, DIOS functions as a non-oily emollient and solvent.[11] It provides a silky feel, improves spreadability in lotions and creams, and can be used as a pigment wetter and dispersant.[12]

-

Drug Delivery: Its low toxicity and solvent properties suggest its use as an excipient in drug delivery systems to enhance the solubility of active pharmaceutical ingredients (APIs).[5] It is also used in the manufacturing of medical devices where flexibility and safety are required.[11]

-

Food Contact Materials: DIOS is compliant with FDA regulations for use in food contact materials, highlighting its safety profile for applications such as food packaging.[13]

Logical Relationship of Properties and Applications

The utility of DIOS is a direct consequence of its physical and chemical properties.

Caption: Relationship between DIOS properties and its primary applications.

Safety and Toxicology

This compound and its close analogue, dioctyl sebacate (DOS), are characterized by very low acute toxicity.

Table 3: Toxicological Data for Sebacate Esters

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ (DOS) | Rat | Oral | >4,560 mg/kg | [14] |

| LD₅₀ (DOS) | Mouse | Oral | >2,000 mg/kg | [14] |

| LD₅₀ (DBS)* | Rat | Oral | ~24,000 mg/kg | [15] |

| Dermal Toxicity (DOS) | Guinea Pig | Dermal | LD₅₀ >10,000 mg/kg | [14] |

| Gene Mutation | - | - | Not mutagenic | [15] |

| GHS Classification | - | - | Not classified as hazardous | [4] |

*Dibutyl Sebacate (DBS), a structurally similar compound.

General Safety:

-

DIOS is not considered acutely toxic following single oral exposures.[14]

-

It is not classified as a skin or eye irritant under GHS, though direct contact should be avoided.[4]

-

It is incompatible with strong oxidizing agents.[16]

-

Standard personal protective equipment (gloves, safety glasses) should be worn when handling the substance.

Analytical Methods

The identification and quantification of this compound are typically performed using standard analytical techniques in organic chemistry.

-

Chromatography: Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the primary method for separation and identification.[17]

-

Spectroscopy:

-

Infrared (IR) Spectroscopy: Used to confirm the presence of characteristic functional groups (e.g., ester C=O stretch).[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used for detailed structural elucidation.[10]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern.[10]

-

Conclusion

This compound (CAS 27214-90-0) is a high-performance, low-toxicity compound with significant utility across multiple industries. For researchers and drug development professionals, its excellent safety profile, compatibility with various polymers, and solvent properties make it a compelling candidate for use as a plasticizer in medical devices and as an excipient in pharmaceutical formulations to improve drug solubility and delivery. Further research into its specific interactions with active pharmaceutical ingredients and its performance in advanced drug delivery systems is warranted.

References

- 1. This compound, 27214-90-0 [thegoodscentscompany.com]

- 2. This compound Plasticizer Cold-Resistant DOS [foremost-chem.com]

- 3. This compound CAS#: 27214-90-0 [amp.chemicalbook.com]

- 4. This compound | C26H50O4 | CID 117949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. greenchemindustries.com [greenchemindustries.com]

- 6. eastharbourgroup.com [eastharbourgroup.com]

- 7. CN104592015A - Preparation method of rubber plasticizer dioctyl sebacate - Google Patents [patents.google.com]

- 8. Preparation method of rubber plasticizer dioctyl sebacate - Eureka | Patsnap [eureka.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. EHMS this compound CAS 27214-90-0 - Buy this compound, CAS 27214-90-0, catalyst Product on BOSS CHEMICAL [bosschemical.com]

- 11. eastharbourgroup.com [eastharbourgroup.com]

- 12. (±)-dioctyl sebacate, 122-62-3 [thegoodscentscompany.com]

- 13. Dioctyl sebacate/DOS Features and Applications [wsdchemical.com]

- 14. cpsc.gov [cpsc.gov]

- 15. cpsc.gov [cpsc.gov]

- 16. specialchem.com [specialchem.com]

- 17. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

Solubility of Diisooctyl Sebacate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl sebacate (DOS), a branched-chain diester of sebacic acid and isooctyl alcohol, is a versatile plasticizer and emollient widely utilized in various industries, including pharmaceuticals, cosmetics, and polymer manufacturing. Its primary function is to enhance the flexibility, durability, and processing characteristics of materials. In pharmaceutical and drug development contexts, DOS can act as a solvent or co-solvent in topical and transdermal formulations, influencing the solubility and delivery of active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in a range of organic solvents is therefore critical for formulation development, manufacturing process design, and ensuring product stability and performance.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to a notable lack of specific quantitative solubility data in publicly available literature, this guide presents qualitative solubility information, a theoretical framework for solubility prediction using Hansen Solubility Parameters, and a detailed, adaptable experimental protocol for determining its solubility.

Qualitative Solubility of this compound

Qualitative assessments from various sources indicate that this compound is generally soluble in a wide array of common organic solvents. Conversely, it is recognized as being insoluble in highly polar solvents like water and glycols. A summary of this qualitative information is presented in the table below.

| Solvent Class | General Solubility | Specific Solvents (Examples) |

| Hydrocarbons | Soluble | Hexane, Toluene |

| Alcohols | Soluble | Ethanol, Methanol |

| Ketones | Soluble | Acetone, Methyl Ethyl Ketone |

| Esters | Soluble | Ethyl Acetate |

| Chlorinated Hydrocarbons | Soluble | Dichloromethane, Chloroform |

| Glycols | Insoluble | Propylene Glycol, Glycerin |

| Water | Insoluble | Water |

Theoretical Prediction of Solubility: Hansen Solubility Parameters

In the absence of extensive experimental data, Hansen Solubility Parameters (HSP) offer a powerful theoretical method for predicting the solubility of a substance in a given solvent. The principle of "like dissolves like" is quantified by assigning three parameters to both the solute (this compound) and the solvent:

-

δD (Dispersion): Energy from atomic forces.

-

δP (Polar): Energy from intermolecular dipole forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The similarity between the HSPs of a solute and a solvent can be calculated as a "distance" (Ra) in a three-dimensional space. A smaller distance indicates a higher likelihood of solubility. The table below provides the estimated Hansen Solubility Parameters for this compound and a selection of organic solvents.

| Substance | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) |

| This compound (DOS) | 16.5 | 3.5 | 4.5 |

| Acetone | 15.5 | 10.4 | 7.0 |

| Ethanol | 15.8 | 8.8 | 19.4 |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 |

| Hexane | 14.9 | 0.0 | 0.0 |

| Toluene | 18.0 | 1.4 | 2.0 |

| Dichloromethane | 17.0 | 7.3 | 7.1 |

Note: The Hansen Solubility Parameters for this compound are estimated based on its chemical structure and may vary slightly depending on the estimation method.

The following diagram illustrates the logical relationship of using Hansen Solubility Parameters to predict solubility.

Experimental Protocol for Determining Solubility

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatic shaker bath or incubator

-

Glass vials or flasks with airtight seals

-

Syringes and syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatograph with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatograph (HPLC), or a calibrated refractometer)

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed glass vial. The presence of a distinct undissolved phase of DOS is necessary to ensure saturation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of DOS in the solvent remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the undissolved phase to settle for several hours within the temperature-controlled environment.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter to remove any undissolved micro-droplets of DOS.

-

-

Quantification:

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC-FID or HPLC) to determine the concentration of this compound.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mole fraction.

-

Data Reporting: The experiment should be performed in triplicate to ensure the reliability of the results. The reported solubility should include the mean value and the standard deviation, along with the specified temperature.

The following diagram outlines the general experimental workflow for determining the solubility of this compound.

Conclusion

The Biodegradation Pathway of Sebacate Esters: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sebacate esters, widely utilized as plasticizers, lubricants, and in cosmetic and pharmaceutical formulations, are recognized for their biodegradability. This technical guide provides an in-depth exploration of the metabolic pathways involved in the microbial degradation of these diesters. The process is initiated by enzymatic hydrolysis, liberating sebacic acid and the corresponding alcohol moieties. Subsequently, sebacic acid undergoes a well-established catabolic route, primarily through the β-oxidation pathway, leading to its complete mineralization. The alcohol components are channeled into central metabolic pathways. This guide details the key enzymes, microbial players, and experimental methodologies crucial for studying the biodegradation of sebacate esters, presenting quantitative data and metabolic diagrams to facilitate a comprehensive understanding for research and development applications.

Introduction

Sebacate esters are diesters of sebacic acid, a ten-carbon dicarboxylic acid. Their favorable toxicological profiles and environmental fate make them attractive alternatives to more persistent compounds like some phthalate esters. Understanding the biodegradation pathway of sebacate esters is paramount for assessing their environmental impact, designing biocompatible materials, and developing novel drug delivery systems. The primary mechanism of biodegradation involves microbial enzymatic activities that break down the ester into smaller, readily metabolizable components.

The Core Biodegradation Pathway

The biodegradation of sebacate esters is a two-stage process:

-

Enzymatic Hydrolysis: The initial and often rate-limiting step is the hydrolysis of the two ester bonds. This reaction is catalyzed by extracellular or cell-envelope-bound hydrolases, such as lipases and esterases, secreted by various microorganisms.[1] This cleavage results in the formation of one molecule of sebacic acid and two molecules of the corresponding alcohol. For instance, the biodegradation of diethyl sebacate yields sebacic acid and ethanol.

-

Metabolism of Hydrolysis Products:

-

Sebacic Acid: The resulting sebacic acid is transported into the microbial cell and catabolized through the β-oxidation pathway, analogous to the degradation of fatty acids.[2][3][4]

-

Alcohol Moiety: The alcohol produced (e.g., ethanol) is utilized by microorganisms as a carbon and energy source, entering central metabolic pathways.[1][5][6][7][8]

-

The overall biodegradation pathway can be visualized as follows:

Key Microbial Players

Several microbial genera are known to possess the enzymatic machinery required for the degradation of esters and dicarboxylic acids. Prominent among these are:

-

Rhodococcus sp.: These bacteria are well-known for their broad catabolic capabilities, including the degradation of aromatic compounds and esters.[1][6][9] They produce esterases that can hydrolyze a variety of ester bonds.

-

Pseudomonas sp.: This genus is metabolically versatile and ubiquitous in soil and aquatic environments. Species like Pseudomonas aeruginosa and Pseudomonas putida are known to degrade a wide range of organic compounds, including esters and alcohols.[9][10][11]

-

Bacillus sp.: Members of this genus have also been identified as capable of degrading esters like phthalates, suggesting their potential role in sebacate ester degradation.[1]

Detailed Metabolic Pathways

Enzymatic Hydrolysis of Sebacate Esters

The hydrolysis of sebacate esters is catalyzed by carboxylesterases (EC 3.1.1.1) and lipases (EC 3.1.1.3).[12] These enzymes belong to the α/β hydrolase fold family and utilize a catalytic triad (typically Ser-His-Asp/Glu) for the nucleophilic attack on the ester bond.[13] The reaction proceeds in two steps, first forming a monoester intermediate, which is then further hydrolyzed to sebacic acid.

β-Oxidation of Sebacic Acid

Once formed, sebacic acid is activated to its corresponding CoA thioester, sebacyl-CoA, a reaction that requires ATP. This activated molecule then enters the β-oxidation spiral. Each cycle of β-oxidation involves four enzymatic reactions, shortening the dicarboxylic acid chain by two carbons and producing one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH.[2][3][4]

The β-oxidation pathway for sebacic acid (a C10 dicarboxylic acid) is depicted below:

References

- 1. Pseudomonas aeruginosa Ethanol Oxidation by AdhA in Low-Oxygen Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Detection of gene clusters for biodegradation of alkanes and aromatic compounds in the Rhodococcus qingshengii VKM Ac-2784D genome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rhodococcus comparative genomics reveals a phylogenomic-dependent non-ribosomal peptide synthetase distribution: insights into biosynthetic gene cluster connection to an orphan metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Relative responses of 4 kinds of sebacic acid ester compounds by GC-MS with different pH values [zpxb.xml-journal.net]

- 5. Pseudomonas aeruginosa Ethanol Oxidation by AdhA in Low-Oxygen Environments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. Purification and characterization of extracellular lipase from a new strain: Pseudomonas aeruginosa SRT 9 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of a lipase from a newly isolated Pseudomonas sp - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The thiocarbamate-inducible<i>Rhodococcus</i>enzyme ThcF as a member of the family of α/β hydrolases with haloperoxid… [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

Spectroscopic Analysis of Diisooctyl Sebacate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for diisooctyl sebacate. It includes a summary of predicted spectral data, detailed experimental protocols for acquiring these spectra, and a logical workflow for the analysis process. This compound (CAS No. 27214-90-0), a diester of sebacic acid and isooctyl alcohol, is a widely used plasticizer and emollient in various industrial applications, including pharmaceuticals and medical devices. A thorough understanding of its spectroscopic properties is crucial for quality control, material characterization, and formulation development.

Spectroscopic Data

Due to the limited availability of directly published, quantitative spectroscopic data for this compound, the following tables present predicted values based on its chemical structure and established spectroscopic principles. These predictions serve as a reliable reference for interpreting experimentally obtained spectra.

Structure of this compound:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The predicted ¹H and ¹³C NMR data for this compound are presented below. The spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.05 | t | 4H | -O-CH₂ -CH(CH₃)- |

| ~2.28 | t | 4H | -O-C(=O)-CH₂ - |

| ~1.60 | m | 4H | -O-C(=O)-CH₂-CH₂ - |

| ~1.55 | m | 2H | -O-CH₂-CH (CH₃)- |

| ~1.2-1.4 | m | 24H | -(CH₂)₄-CH₃ and -O-C(=O)-(CH₂)₂-(CH₂ )₂- |

| ~0.88 | d | 12H | -CH( CH₃ )- |

| ~0.86 | t | 6H | -(CH₂)₄-CH₃ |

t = triplet, d = doublet, m = multiplet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Chemical Shift (ppm) | Assignment |

| ~173.9 | C =O |

| ~67.5 | -O-CH₂ - |

| ~38.8 | -O-CH₂-CH (CH₃)- |

| ~34.4 | -O-C(=O)-CH₂ - |

| ~30.3 | -O-CH₂-CH(CH₃)-CH₂ - |

| ~29.2 | -O-C(=O)-CH₂-CH₂ - |

| ~29.1 | -O-C(=O)-(CH₂)₂-CH₂ - |

| ~25.0 | -O-C(=O)-(CH₂)₃-CH₂ - |

| ~23.8 | -CH(CH₃)-CH₂ -CH₂- |

| ~22.6 | -CH₂-CH₂ -CH₃ |

| ~22.5 | -CH(CH₃ )- |

| ~14.1 | -CH₃ |

| ~11.0 | -CH(CH₃)-CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For a liquid sample like this compound, the spectrum can be obtained using a liquid film or Attenuated Total Reflectance (ATR) method.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretching (alkane) |

| ~1735 | Strong | C=O stretching (ester) |

| ~1465 | Medium | C-H bending (methylene) |

| ~1380 | Medium | C-H bending (methyl) |

| ~1240, ~1170 | Strong | C-O stretching (ester) |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy Protocol (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Gently swirl the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to a height of approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Acquire at least 8 scans for good signal-to-noise.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds. A significantly larger number of scans (e.g., 1024 or more) will be required to achieve an adequate signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H NMR and the residual CDCl₃ signal to 77.16 ppm for ¹³C NMR.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Perform peak picking to identify the chemical shifts of all signals in both ¹H and ¹³C spectra.

-

Infrared (IR) Spectroscopy Protocol (ATR-FTIR)

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.

-

-

Instrument Setup and Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The instrument software will automatically perform the background subtraction.

-

Perform peak picking to identify the wavenumbers of the major absorption bands.

-

Correlate the observed absorption bands with the functional groups present in the this compound molecule.

-

After analysis, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Environmental Fate of Diisooctyl Sebacate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisooctyl sebacate (DIOS) is a high molecular weight branched-chain aliphatic ester commonly used as a plasticizer in various industrial and consumer products. Its environmental fate is of significant interest due to its widespread use and potential for environmental release. This technical guide provides a comprehensive overview of the current understanding of the environmental fate of DIOS, including its biodegradation, hydrolysis, photodegradation, and potential for adsorption and bioaccumulation. This document synthesizes available data, outlines standard experimental protocols for its assessment, and presents conceptual models for its environmental behavior.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a substance is crucial for predicting its environmental distribution and fate.

| Property | Value | Reference |

| Chemical Name | bis(6-methylheptyl) decanedioate | [1] |

| CAS Number | 27214-90-0 | [1] |

| Molecular Formula | C26H50O4 | [1][2] |

| Molecular Weight | 426.67 g/mol | [2] |

| Physical State | Oily liquid | [3] |

| Water Solubility | Very low (estimated) | |

| Vapor Pressure | Low | |

| Log Kow (Octanol-Water Partition Coefficient) | ~9.0 (estimated) | [1] |

Environmental Fate Processes

The environmental fate of DIOS is governed by a combination of biotic and abiotic degradation processes, as well as its partitioning behavior in different environmental compartments.

Biodegradation

The primary mechanism for the environmental degradation of this compound is expected to be biodegradation. As a long-chain aliphatic ester, DIOS is anticipated to be susceptible to enzymatic hydrolysis by microorganisms present in soil, sediment, and water.

Expected Biodegradation Pathway:

The biodegradation of aliphatic polyesters is initiated by the enzymatic hydrolysis of the ester bonds[4]. This process is catalyzed by extracellular enzymes, such as lipases and esterases, secreted by microorganisms[4][5]. The initial step in the biodegradation of DIOS is the cleavage of one of the ester linkages to form mono-isooctyl sebacate and isooctanol. The monoester can then be further hydrolyzed to sebacic acid and another molecule of isooctanol. Both sebacic acid and isooctanol are readily biodegradable and are expected to be further mineralized to carbon dioxide and water through central metabolic pathways.

Ready Biodegradability:

While specific data from ready biodegradability tests (e.g., OECD 301 series) for DIOS are not publicly available, related compounds such as di-n-butyl sebacate are known to be biodegradable[6]. Given its structure, DIOS is expected to undergo ultimate biodegradation, although its low water solubility and high molecular weight might result in a slower degradation rate compared to shorter-chain, more soluble esters. It may not meet the stringent criteria for "ready biodegradability" within the 10-day window but is likely to be inherently biodegradable.

Abiotic Degradation

Hydrolysis:

Hydrolysis of the ester bonds in DIOS can also occur abiotically, although this process is generally much slower than enzymatic hydrolysis under typical environmental pH conditions (pH 5-9). The rate of abiotic hydrolysis is dependent on pH and temperature. Studies on similar long-chain esters like di(2-ethylhexyl) phthalate (DEHP) indicate that hydrolysis is not a significant degradation pathway under neutral conditions[7][8].

Photodegradation:

DIOS does not contain any chromophores that absorb light in the environmentally relevant UV spectrum (>290 nm). Therefore, direct photodegradation in water or soil is not expected to be a significant environmental fate process. Indirect photodegradation through reactions with photochemically generated reactive species, such as hydroxyl radicals, in the atmosphere or water is possible, but likely a minor degradation pathway due to the low vapor pressure and water solubility of DIOS.

Environmental Distribution

Adsorption (Soil and Sediment):

Due to its high estimated octanol-water partition coefficient (Log Kow ~9.0), DIOS is expected to have a very strong affinity for organic matter in soil and sediment[1]. This strong adsorption will limit its mobility in the subsurface and its bioavailability in the aqueous phase. The soil organic carbon-water partitioning coefficient (Koc) is predicted to be high, indicating that DIOS will be largely immobile in soil and will tend to accumulate in sediments if released into aquatic environments.

Bioaccumulation:

The high Log Kow of DIOS suggests a potential for bioaccumulation in aquatic organisms. The bioconcentration factor (BCF) is a key parameter used to assess this potential[9]. A high Log Kow generally correlates with a high BCF. However, for very hydrophobic compounds (Log Kow > 7), factors such as low water solubility, limited membrane permeability due to large molecular size, and metabolic transformation can reduce the actual BCF to lower than predicted values. Therefore, while there is a potential for bioaccumulation, experimental determination of the BCF is necessary for an accurate assessment. In the absence of experimental data, it is presumed that DIOS has a low potential to bioconcentrate[10].

Ecotoxicity Profile

Available data suggests that this compound has low acute toxicity to aquatic organisms.

| Trophic Level | Endpoint | Value | Reference |

| Fish | 96-hour LC50 | >1000 mg/L | [11] |

| Aquatic Invertebrates (Daphnia) | 48-hour EC50 | >1000 mg/L | [11] |

| Algae | 72-hour EC50 | >1000 mg/L | [11] |

Note: The low water solubility of DIOS makes high-concentration toxicity testing challenging. The reported values likely represent the nominal concentrations tested.

Experimental Protocols for Environmental Fate Assessment

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely accepted for determining the environmental fate of chemicals. The following protocols are relevant for assessing the environmental fate of a poorly water-soluble substance like DIOS.

Ready Biodegradability - OECD 301 F (Manometric Respirometry Test)

This method is suitable for poorly soluble substances and evaluates the potential for rapid and ultimate biodegradation in an aerobic aqueous medium[10][11][12].

Methodology Workflow:

Adsorption/Desorption - OECD 106 (Batch Equilibrium Method)

This method is used to determine the soil adsorption coefficient (Koc) for chemicals with low water solubility[13].

Methodology Overview:

-

Soil Selection: A set of well-characterized soils with varying organic carbon content is selected.

-

Test Substance Preparation: A stock solution of radiolabeled or non-labeled DIOS in a suitable solvent is prepared.

-

Equilibration: Known amounts of soil are equilibrated with aqueous solutions of DIOS at different concentrations in centrifuge tubes. The tubes are agitated for a defined period (e.g., 24-48 hours) to reach equilibrium.

-

Phase Separation: The solid and aqueous phases are separated by centrifugation.

-

Analysis: The concentration of DIOS in the aqueous phase is measured. The amount adsorbed to the soil is calculated by mass balance.

-

Calculation of Kd and Koc: The soil-water distribution coefficient (Kd) is calculated for each soil. The Koc is then determined by normalizing the Kd values to the organic carbon content of the respective soils.

Bioaccumulation in Fish - OECD 305 (Aqueous and Dietary Exposure)

This guideline describes procedures for characterizing the bioconcentration and biomagnification potential of chemicals in fish[9]. For a highly hydrophobic substance like DIOS, the dietary exposure method may be more appropriate.

Methodology Overview (Dietary Exposure):

-

Test Organism: A suitable fish species (e.g., rainbow trout, fathead minnow) is selected.

-

Test Diet Preparation: A diet spiked with a known concentration of DIOS is prepared.

-

Uptake Phase: Fish are exposed to the spiked diet for a specific period (e.g., 28 days).

-

Depuration Phase: After the uptake phase, the fish are transferred to a clean diet and the elimination of the substance is monitored over time.

-

Sampling and Analysis: Fish and diet samples are collected at regular intervals during both phases and analyzed for the concentration of DIOS.

-

Calculation of BMF: The biomagnification factor (BMF) is calculated from the concentrations in the fish and the diet at steady state.

Summary and Conclusions

-

Biodegradation: DIOS is expected to be inherently biodegradable, with the primary degradation pathway being enzymatic hydrolysis of the ester bonds, followed by the mineralization of the resulting sebacic acid and isooctanol. The rate of biodegradation may be limited by its low bioavailability.

-

Abiotic Degradation: Abiotic hydrolysis and photodegradation are not considered significant environmental fate processes.

-

Environmental Distribution: DIOS will strongly adsorb to soil and sediment, limiting its mobility.

-

Ecotoxicity: DIOS exhibits low acute toxicity to aquatic organisms.

Further experimental studies following standardized OECD guidelines are necessary to definitively quantify the rates of key environmental fate processes and to conduct a comprehensive environmental risk assessment for this compound.

References

- 1. This compound | C26H50O4 | CID 117949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. specialchem.com [specialchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Hydrolysis, absorption and metabolism of di(2-ethylhexyl) terephthalate in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrolysis of di(2-ethylhexyl) phthalate in humans, monkeys, dogs, rats, and mice: An in vitro analysis using liver and intestinal microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 10. concawe.eu [concawe.eu]

- 11. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. chemsafetypro.com [chemsafetypro.com]

Toxicological Profile of Diisooctyl Sebacate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisooctyl sebacate (DIOS), with the CAS Registry Number 27214-90-0, is a diester of sebacic acid and isooctyl alcohol. It belongs to the broader class of sebacate esters, which are utilized in a variety of industrial and consumer applications, including as plasticizers, emollients in cosmetics, and as base oils for lubricants.[1] Given its potential for human exposure, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring its safe use.

This technical guide provides a comprehensive overview of the available toxicological data for this compound and its structurally related analogues, namely dioctyl sebacate (DOS) and dibutyl sebacate (DBS). The information is presented to be of practical value to researchers, scientists, and professionals involved in drug development and chemical safety assessment.

Executive Summary

This compound exhibits a low order of acute toxicity. The available data, though limited for DIOS itself and often reliant on read-across from related sebacate esters, suggests a favorable safety profile for acute exposure via oral, dermal, and inhalation routes. Information on repeated-dose toxicity, genotoxicity, reproductive and developmental toxicity, and carcinogenicity for DIOS is scarce in publicly accessible literature. The Cosmetic Ingredient Review (CIR) has concluded that this compound is safe in the present practices of use and concentration in cosmetics.[2] It is anticipated that DIOS undergoes hydrolysis to sebacic acid and isooctyl alcohol, which are then further metabolized.

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

There is a lack of specific toxicokinetic studies on this compound. However, the metabolic fate of sebacate esters, in general, is presumed to involve enzymatic hydrolysis.

Experimental Protocol: In Vivo Metabolism Study

A general in vivo metabolism study in a rodent model (e.g., Sprague-Dawley rats) would involve the administration of radiolabeled this compound via the intended route of exposure (e.g., oral gavage). Blood, urine, and feces would be collected at predetermined time points. Analysis of these matrices by techniques such as liquid chromatography-mass spectrometry (LC-MS) would identify and quantify the parent compound and its metabolites. This allows for the determination of absorption, distribution, metabolism, and excretion profiles.

Metabolism

Sebacate diesters are expected to be hydrolyzed by esterases in the gastrointestinal tract and other tissues to yield sebacic acid and the corresponding alcohol, in this case, isooctyl alcohol.[3]

-

Sebacic Acid: Pharmacokinetic studies on disodium sebacate in rats have shown a plasma half-life of approximately 31.5 minutes, indicating rapid clearance.[4] It is primarily metabolized through beta-oxidation.[4]

-

Isooctyl Alcohol: Data on the subchronic oral toxicity of a mixture of C7-9 branched-chain alcohols, which would include isooctyl alcohol, in rats established a No-Observed-Effect Level (NOEL) of 125 mg/kg/day.[5]

References

A Technical Guide to the Comparative Properties of Branched-Chain and Linear Esters for Researchers and Drug Development Professionals

Introduction

The structural configuration of ester-containing molecules, specifically the distinction between branched-chain and linear architectures, profoundly influences their physicochemical and biological properties. For researchers, scientists, and drug development professionals, a comprehensive understanding of these differences is paramount for applications ranging from the design of novel therapeutics and prodrugs to the formulation of effective drug delivery systems. This technical guide provides an in-depth analysis of the core properties of branched-chain versus linear esters, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Physicochemical Properties: A Comparative Analysis

The arrangement of alkyl chains in an ester molecule dictates its physical characteristics, including its melting point, boiling point, and solubility. These properties are critical in drug formulation and development, influencing factors such as dissolution rate, bioavailability, and stability.

Melting and Boiling Points

Linear esters generally exhibit higher melting and boiling points compared to their branched-chain isomers. This is primarily due to the more efficient packing of linear molecules, which maximizes the surface area for intermolecular van der Waals forces.[1][2] Branching disrupts this orderly arrangement, leading to weaker intermolecular attractions and consequently, lower melting and boiling points.[1][3][4]

Table 1: Comparison of Melting and Boiling Points for Linear vs. Branched Esters

| Ester Name | Structure | Type | Melting Point (°C) | Boiling Point (°C) |

| Methyl Acetate | CH₃COOCH₃ | Linear | -98[5] | 57-58[5] |

| Ethyl Acetate | CH₃COOCH₂CH₃ | Linear | -83.6[6] | 77.1[6] |

| Propyl Acetate | CH₃COOCH₂CH₂CH₃ | Linear | -93[7] | 101.5[7] |

| Isopropyl Acetate | CH₃COOCH(CH₃)₂ | Branched | -73 | 89 |

| Butyl Acetate | CH₃COOCH₂CH₂CH₂CH₃ | Linear | -78 | 126 |

| tert-Butyl Acetate | CH₃COOC(CH₃)₃ | Branched | - | 98 |

| Stearyl Stearate | C₁₇H₃₅COOC₁₈H₃₇ | Linear | 62-70[3] | - |

| Isostearyl Isostearate | Branched C₁₇H₃₅COOC₁₈H₃₇ | Branched | -5[3] | - |

Solubility

The solubility of esters is a critical factor in drug delivery and formulation. Small, linear esters are sparingly soluble in water due to their ability to act as hydrogen bond acceptors.[8][9][10] However, as the length of the hydrocarbon chain increases, the hydrophobic character of the molecule dominates, leading to a significant decrease in water solubility.[8][9][10][11]

Branched-chain esters often exhibit different solubility profiles. While extensive branching can further decrease water solubility, it can enhance solubility in non-polar, organic solvents. This property is particularly relevant in the formulation of lipid-based drug delivery systems.

Table 2: Solubility of Linear and Branched Esters in Water

| Ester Name | Structure | Type | Solubility in Water ( g/100 mL at 20°C) |

| Methyl Acetate | CH₃COOCH₃ | Linear | ~25[11][12] |

| Ethyl Acetate | CH₃COOCH₂CH₃ | Linear | 8.7[8] |

| Ethyl Propanoate | CH₃CH₂COOCH₂CH₃ | Linear | 1.7[8] |

| Butyl Acetate | CH₃COOCH₂CH₂CH₂CH₃ | Linear | ~0.5[11] |

| Amyl Acetate | CH₃COO(CH₂)₄CH₃ | Linear | 0.25 |

| Isoamyl Acetate | CH₃COOCH₂CH₂CH(CH₃)₂ | Branched | 0.2 |

Biological Properties: The Impact of Molecular Architecture

The biological fate of ester-containing drugs and prodrugs is heavily influenced by their molecular structure. The rate of enzymatic hydrolysis, a key process in the activation of many ester prodrugs, is particularly sensitive to the degree of branching.

Enzymatic Hydrolysis and Steric Hindrance

Ester prodrugs are often designed to be cleaved by carboxylesterases in the body to release the active pharmaceutical ingredient (API). The rate of this hydrolysis is significantly affected by steric hindrance around the ester bond. Branched chains in either the acyl or alcohol portion of the ester can sterically hinder the approach of the enzyme's active site, leading to a slower rate of hydrolysis. This principle is a cornerstone of prodrug design, allowing for the modulation of a drug's release profile and duration of action.

For instance, a study on indomethacin prodrugs demonstrated that the hydrolytic rate of a 1-methylpentyl (branched) ester was 10-times lower than that of a 4-methylpentyl (more linear) ester in the presence of the human carboxylesterase hCE1.

Logical Relationship: Steric Hindrance and Hydrolysis Rate

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Methyl Acetate | CH3COOCH3 | CID 6584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. nagwa.com [nagwa.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Methyl acetate - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Gas Chromatography Method for Diisooctyl Sebacate Analysis

Abstract

This application note presents a detailed and robust method for the quantitative analysis of diisooctyl sebacate (DIOS) using gas chromatography with flame ionization detection (GC-FID). DIOS is a widely used plasticizer in various polymer formulations, and its accurate quantification is crucial for quality control, regulatory compliance, and research and development in the pharmaceutical and materials science industries. The protocol provided herein outlines the necessary steps for sample preparation, instrument setup, and data analysis to ensure reliable and reproducible results.

Introduction

This compound (DIOS) is a high-molecular-weight ester utilized as a plasticizer to enhance the flexibility and durability of polymers such as polyvinyl chloride (PVC). It is also employed in the formulation of lubricants and as a stationary phase in gas chromatography.[1] The concentration of DIOS in a material can significantly impact its physical properties and performance. Therefore, a precise and accurate analytical method is essential for its determination. Gas chromatography with flame ionization detection (GC-FID) is a widely adopted technique for the analysis of semi-volatile organic compounds like DIOS due to its sensitivity, robustness, and wide linear range.[2][3] This document provides a comprehensive protocol for the analysis of DIOS, intended for researchers, scientists, and professionals in drug development and materials science.

Experimental Protocol

Materials and Reagents

-

This compound (DIOS) standard: Analytical grade, >98.0% purity

-

Internal Standard (IS): Benzyl Benzoate or a suitable high-boiling, non-interfering compound

-

Solvents: Dichloromethane (DCM), Hexane, Methanol (all HPLC or GC grade)

-

Sodium Sulfate: Anhydrous, analytical grade

-

Sample Matrix: e.g., PVC polymer sheet

Equipment

-

Gas Chromatograph (GC): Agilent 8890 GC system or equivalent, equipped with a Flame Ionization Detector (FID) and an autosampler.[4]

-

GC Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent 5% phenyl methyl siloxane column.[4][5]

-

Analytical Balance: Capable of weighing to 0.1 mg

-

Volumetric flasks, pipettes, and syringes

-

Vortex mixer

-

Centrifuge

-

Ultrasonic bath

Sample Preparation (Extraction from Polymer Matrix)

-

Sample Weighing: Accurately weigh approximately 1.0 g of the polymer sample into a glass vial.

-

Dissolution/Extraction: Add 10 mL of dichloromethane (DCM) to the vial. For enhanced extraction, sonicate the mixture for 30 minutes.

-

Precipitation of Polymer: Add 10 mL of methanol to the vial to precipitate the polymer.

-

Separation: Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 10 minutes to pellet the precipitated polymer.

-

Supernatant Collection: Carefully transfer the supernatant to a clean vial.

-

Internal Standard Spiking: Spike the extract with a known concentration of the internal standard.

-

Solvent Exchange (if necessary): If DCM is not the desired injection solvent, the extract can be carefully evaporated under a gentle stream of nitrogen and reconstituted in hexane.

-

Filtration: Filter the final extract through a 0.45 µm PTFE syringe filter into a GC vial for analysis.

GC-FID Operating Conditions

The following instrumental parameters are recommended for the analysis of DIOS:

| Parameter | Value |

| Gas Chromatograph | Agilent 8890 GC System or equivalent |

| Column | HP-5, 30 m x 0.32 mm, 0.25 µm film thickness |

| Injector | Split/Splitless |

| Injector Temperature | 280°C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Oven Program | Initial: 150°C (hold 2 min), Ramp: 15°C/min to 300°C (hold 10 min) |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min (Constant Flow) |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 400 mL/min |

| Makeup Gas (N2) | 25 mL/min |

Calibration Curve Preparation

-

Primary Stock Solution: Prepare a 1000 µg/mL stock solution of DIOS in dichloromethane.

-

Working Standards: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Internal Standard Addition: Add the internal standard to each working standard at a constant concentration.

-

Analysis: Inject each standard solution into the GC-FID system.

-

Calibration Curve: Plot the ratio of the peak area of DIOS to the peak area of the internal standard against the concentration of DIOS. Perform a linear regression to obtain the calibration equation and the correlation coefficient (R²).

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound using the described method. These values should be experimentally verified during method validation.

| Parameter | Expected Value |

| Retention Time (DIOS) | Approximately 12.5 - 14.5 min |

| Retention Time (IS) | Varies with IS choice |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | ~ 1 µg/mL |

| Limit of Quantification (LOQ) | ~ 3 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Experimental Workflow Visualization

The logical flow of the experimental protocol for the GC analysis of this compound is illustrated in the following diagram.

Caption: Workflow for DIOS analysis.

Conclusion